molecular formula C10H11N7O B7553411 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine

Cat. No. B7553411
M. Wt: 245.24 g/mol
InChI Key: VEXRJGVMRBQUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as MEOX2 or 3-MeO-PEA and is a derivative of phenethylamine.

Mechanism of Action

The exact mechanism of action of MEOX2 is not fully understood, but it is believed to act on various molecular targets in the body. MEOX2 has been found to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. It also inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MEOX2 has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. MEOX2 has also been found to induce cell death in cancer cells and inhibit the growth of tumors in animal models. In addition, MEOX2 has been shown to improve cognitive function and alleviate symptoms of depression in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using MEOX2 in lab experiments is its wide range of pharmacological properties, which make it a versatile tool for studying various biological processes. However, one limitation is that its precise mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.

Future Directions

There are several future directions for research on MEOX2. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Further studies are also needed to elucidate its precise mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of MEOX2 involves the reaction between 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and 2-amino-6-chloropurine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then deprotected using a suitable reagent to yield MEOX2.

Scientific Research Applications

MEOX2 has been studied for its potential use as a drug candidate in the treatment of various diseases. It has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. MEOX2 has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and depression.

properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N7O/c1-6-16-7(18-17-6)2-3-11-9-8-10(13-4-12-8)15-5-14-9/h4-5H,2-3H2,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXRJGVMRBQUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine

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